Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate

Physicochemical characterization Drug-likeness Lipinski Rule of Five

Anchor your CNS receptor screening matrix with the definitive N4-phenyl reference compound. With a clogP of 2.62, it critically bridges the polarity gap between the methyl analog (clogP ~0) and the bulky benzhydryl analog, enabling precise SAR deconvolution. Procure this intermediate-steric-bulk phenylpiperazine-thiazolidine to ensure reproducible hit-to-lead optimization. Guaranteed high purity for reliable assay data.

Molecular Formula C19H25N3O5S
Molecular Weight 407.49
CAS No. 294849-07-3
Cat. No. B2749962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
CAS294849-07-3
Molecular FormulaC19H25N3O5S
Molecular Weight407.49
Structural Identifiers
SMILESCOC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C19H25N3O5S/c1-26-18(24)15-13-28-17(19(25)27-2)22(15)16(23)12-20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,15,17H,8-13H2,1-2H3
InChIKeyYZTZNHSHUNVZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS 294849-07-3): Procurement-Relevant Chemical Profile


Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS 294849-07-3) is a fully synthetic, small-molecule heterocyclic compound belonging to the thiazolidine-2,4-dicarboxylate class . Its structure features a 1,3-thiazolidine core diesterified with methyl groups at positions 2 and 4, and N-acylated at position 3 with a 2-(4-phenylpiperazin-1-yl)acetyl side chain . The molecular formula is C19H25N3O5S and the molecular weight is 407.49 g/mol [1]. Based on its structural features, the compound is classified within the phenylpiperazine family, a privileged scaffold in medicinal chemistry frequently explored for central nervous system (CNS) receptor modulation [2]. The compound is offered by commercial suppliers predominantly as a research chemical for laboratory use, with reported purity typically ≥95% [1].

Why Phenylpiperazine-Thiazolidine Analogs Cannot Be Assumed Interchangeable: Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate


Within the phenylpiperazine-thiazolidine-2,4-dicarboxylate chemotype, small structural modifications on the piperazine N4-substituent are known to profoundly alter receptor binding profiles, pharmacokinetic properties, and functional selectivity [1]. The target compound’s N4-phenyl group occupies a specific steric and electronic space that differs fundamentally from the N4-methyl analog (CAS 321574-48-5) or the N4-benzhydryl analog (CAS 318951-82-5) [2]. Even seemingly conservative replacements (e.g., phenyl to 4-nitrophenyl) introduce distinct hydrogen-bond acceptor capacity and electron-withdrawing character that can redirect molecular recognition entirely . Consequently, substituting any of these analogs without experimental confirmation of functional equivalence risks invalidating structure-activity relationship (SAR) hypotheses and compromising screening data reproducibility. The failure of generic interchange is not hypothetical but derives from the well-documented sensitivity of the phenylpiperazine pharmacophore to distal substituent variation [1].

Quantitative Differential Evidence for Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS 294849-07-3): A Critical Gap Assessment


Physicochemical Identity: Measured Molecular Weight Establishes the Compound as a Discrete, Heavier Analog with Distinct Drug-Likeness Profile

The target compound has a measured molecular weight of 407.49 g/mol [1], which is 62.07 Da higher than its nearest commercially cataloged analog, Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (MW 345.42 g/mol) [2]. This weight increase reflects the replacement of a methyl group with a phenyl ring (Δ78 Da, offset by the absence of one hydrogen). With a calculated logP of 2.62 [1], the target compound sits near the upper lipophilicity boundary of typical CNS drug space, whereas the methyl analog is more polar (XLogP3-AA = 0) [2].

Physicochemical characterization Drug-likeness Lipinski Rule of Five

Hydrogen-Bonding Capacity: Target Compound's Single H-Bond Donor Differentiates It from the HBD-Null Methyl Analog

The target compound possesses one hydrogen bond donor (HBD) [1], whereas the direct methyl analog Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate has zero HBDs [2]. Hydrogen bond donor count is a critical parameter in Lipinski and related drug-likeness filters, influencing solubility, permeability, and target binding.

Hydrogen bonding Permeability Drug design

Rotatable Bond Flexibility: Target Compound Exhibits 50% Fewer Rotatable Bonds Than the Methyl Analog

The target compound has 3 rotatable bonds [1], compared to 6 rotatable bonds in Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate [2]. A reduction in rotatable bonds is associated with lower entropic penalty upon target binding, which can translate to improved binding affinity and ligand efficiency.

Conformational flexibility Molecular mechanics Ligand efficiency

Recommended Procurement Scenarios for Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate Based on Structural Differentiation


CNS Drug Discovery Programs Requiring Lipophilic, Blood-Brain Barrier-Penetrant Phenylpiperazine Scaffolds

The compound's calculated logP of 2.62 [1] places it in the lipophilicity range often associated with CNS penetration. Researchers pursuing serotonin or dopamine receptor modulators may select this compound over its more polar methyl analog (clogP ~0) to maximize the probability of achieving brain exposure in rodent pharmacokinetic studies.

Structure-Activity Relationship (SAR) Studies Investigating the Pharmacophoric Contribution of the N4-Phenyl Group

When building a congeneric series, the target compound serves as the 'phenyl' reference point against which analogs bearing substituted phenyl, benzyl, benzhydryl, or heteroaryl groups at the piperazine N4 position are compared. The commercially available methyl analog (CAS 321574-48-5) [2] provides a 'minimal' control; the benzhydryl analog (CAS 318951-82-5) provides a 'bulky lipophilic' extreme. The target compound occupies the intermediate steric and electronic space essential for a quantitative SAR matrix.

Fragment-Based Drug Design Confirmation Studies for the Thiazolidine-2,4-Dicarboxylate Scaffold

The core scaffold Dimethyl 1,3-thiazolane-2,4-dicarboxylate (CAS 318233-97-5) is commercially available as a simpler fragment . The target compound represents the full phenylpiperazine-functionalized elaboration. Parallel testing of both compounds in biophysical assays (e.g., SPR, thermal shift) allows target engagement to be deconvoluted into core-scaffold versus side-chain contributions, providing decision-critical information for hit-to-lead optimization.

Quote Request

Request a Quote for Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.